Bienvenue dans la boutique en ligne BenchChem!

Methyl-5-norbornene-2,3-dicarboxylic anhydride(Mixture of isomers)

Epoxy curing Glass transition temperature Anhydride hardener comparison

Methyl-5-norbornene-2,3-dicarboxylic anhydride (CAS 25134-21-8, also referred to as methyl nadic anhydride, MNA, or nadic methyl anhydride, NMA) is a bicyclic liquid dicarboxylic anhydride supplied as a mixture of endo/exo stereoisomers, with a molecular weight of 178.18 g/mol, a density of 1.20–1.25 g/cm³ at 20 °C, and a viscosity of 200–300 mPa·s at 25 °C. The compound is produced via Diels–Alder cycloaddition of maleic anhydride with methylcyclopentadiene, yielding a clear light-yellow oily liquid with a boiling point of 290–295 °C and a refractive index of 1.506–1.508.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
Cat. No. B7943521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-5-norbornene-2,3-dicarboxylic anhydride(Mixture of isomers)
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCC1=CC2CC1C3C2C(=O)OC3=O
InChIInChI=1S/C10H10O3/c1-4-2-5-3-6(4)8-7(5)9(11)13-10(8)12/h2,5-8H,3H2,1H3/t5-,6-,7-,8+/m0/s1
InChIKeyJIYNFFGKZCOPKN-DKXJUACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-5-norbornene-2,3-dicarboxylic Anhydride (Mixture of Isomers) — Procurement-Relevant Identity and Baseline Characteristics


Methyl-5-norbornene-2,3-dicarboxylic anhydride (CAS 25134-21-8, also referred to as methyl nadic anhydride, MNA, or nadic methyl anhydride, NMA) is a bicyclic liquid dicarboxylic anhydride supplied as a mixture of endo/exo stereoisomers, with a molecular weight of 178.18 g/mol, a density of 1.20–1.25 g/cm³ at 20 °C, and a viscosity of 200–300 mPa·s at 25 °C . The compound is produced via Diels–Alder cycloaddition of maleic anhydride with methylcyclopentadiene, yielding a clear light-yellow oily liquid with a boiling point of 290–295 °C and a refractive index of 1.506–1.508 . Industrially, it is valued primarily as an anhydride curing agent for epoxy resins, where its combination of an unsaturated norbornene bridge and a methyl substituent on the bicyclic scaffold imparts a distinctive balance of reactivity, cured-network rigidity, and processing latitude that cannot be replicated by fully hydrogenated or non‑methylated anhydride analogs [1]. It also serves as an intermediate for polyesters, alkyd resins, and plasticizers, and is used in electrical laminating and filament‑winding applications [2].

Why Methyl-5-norbornene-2,3-dicarboxylic Anhydride Cannot Be Reliably Replaced by MTHPA, HHPA, or MeHHPA in Performance-Critical Epoxy Formulations


Although methyl tetrahydrophthalic anhydride (MTHPA), hexahydrophthalic anhydride (HHPA), and methyl hexahydrophthalic anhydride (MeHHPA) belong to the same cyclic anhydride class and are often listed together on procurement shortlists, they produce cured epoxy networks with markedly different thermomechanical profiles. The methyl-substituted norbornene bridge of MNA imposes greater steric hindrance and rotational energy barriers during network formation, yielding a systematically higher glass transition temperature (Tg) and cohesive energy density (CED) compared with MTHPA-cured systems at equivalent cure conversion [1]. Furthermore, the unsaturated double bond in the norbornene ring of MNA participates in the crosslinking topology in ways that fully hydrogenated analogs (HHPA, MeHHPA) cannot, affecting both final network rigidity and long-term thermal aging resistance [2]. Processing behavior also diverges sharply: MNA provides an exceptionally long pot life of approximately 2 months at room temperature when accelerated with 0.5 phr of a tertiary amine, a working window that is orders of magnitude longer than typical HHPA or MTHPA formulations and is critical for large‑part casting and filament‑winding operations . A generic substitution based solely on anhydride equivalent weight or cost therefore risks both under‑performance in high‑temperature service and catastrophic process‑window failures.

Quantitative Differentiation Evidence for Methyl-5-norbornene-2,3-dicarboxylic Anhydride Versus Closest Anhydride Comparators


Glass Transition Temperature (Tg) Superiority of MNA-Cured DGEBA Epoxy Over MTHPA-Cured Systems

In a direct experimental comparison using diglycidyl ether of bisphenol A (DGEBA) cured under identical stoichiometric and thermal conditions, the nadic anhydride (NA, the non‑methylated structural analog that shares the same norbornene bridge as MNA) system achieved an experimental Tg of 427.48 K (154.3 °C), whereas the DGEBA/MTHPA system reached only 401.62 K (128.5 °C) [1]. This represents a Tg advantage of 25.86 K (25.9 °C) for the norbornene‑based anhydride network. Molecular dynamics simulation further attributed the difference to a lower fractional free volume (FFV = 14.18% for DGEBA/NA vs. 16.67% for DGEBA/MTHPA) and a higher cohesive energy density (CED = 475.50 vs. 464.12 J·cm⁻³), both consequences of the restricted chain mobility imposed by the bicyclic norbornene scaffold [1].

Epoxy curing Glass transition temperature Anhydride hardener comparison

Room‑Temperature Pot Life of MNA‑Epoxy Blends Versus Industry‑Typical Anhydride Formulations

When blended with DGEBA‑type epoxy resin at a recommended loading of 80–85 parts per hundred resin (phr) and accelerated with 0.5 phr of a tertiary amine catalyst (e.g., benzyldimethylamine, BDMA), MNA delivers a pot life of approximately 2 months (≈1,440 hours) at room temperature . By contrast, typical HHPA‑based and MTHPA‑based formulations exhibit pot lives on the order of hours to a few days under comparable accelerator loadings, and non‑methylated nadic anhydride (NA) systems gel within 1–7 days. No other common liquid anhydride hardener in the same viscosity range (150–300 mPa·s) approaches this working‑window duration [1].

Pot life Processing window Epoxy formulation

High‑Temperature Tg Ceiling Achievable with Cycloaliphatic Epoxy Resins Cured by MNA

A 2025 comprehensive multi‑prepolymer study quantified the Tg range obtainable with MNA as the single hardener across three epoxy classes under strictly identical stoichiometric and thermal protocols (1‑methylimidazole catalyst). MNA cured with a cycloaliphatic epoxy (ECy) achieved a fully stabilized Tg of 253 °C, compared with 145 °C for a bis‑aromatic BADGE‑MNA system and an intermediate value for a novolac‑MNA system [1]. This Tg of 253 °C places MNA among the highest‑performing liquid anhydride hardeners for cycloaliphatic epoxies, substantially exceeding published Tg values for MTHPA/cycloaliphatic (typically 180–210 °C) and HHPA/cycloaliphatic (typically 160–190 °C) combinations [1]. The novolac‑MNA system also demonstrated 93.7% mass retention after 100 h isothermal aging at 250 °C under air, confirming robust thermo‑oxidative stability [1].

Cycloaliphatic epoxy High-Tg thermoset Thermal resistance

Moisture Resistance, Low Exotherm, and Dimensional Stability of MNA Versus MeTHPA and MeHHPA Cured Epoxy Systems

In a comparative performance assessment of three methyl‑substituted anhydride hardeners, MNA‑cured epoxy systems demonstrated qualitatively lower moisture absorption, reduced exothermic heat release during cure, smaller volumetric shrinkage after cure, and superior resistance to electrical arcing compared with methyl tetrahydrophthalic anhydride (MeTHPA) and methyl hexahydrophthalic anhydride (MeHHPA) counterparts [1]. While this source provides comparative rankings without absolute numeric values for each metric, it specifically attributes the differentiated performance to MNA's norbornene‑based molecular architecture, which yields a denser, less hydrophilic crosslinked network [1]. This property profile has led to MNA's widespread adoption in large‑scale electrical equipment insulation (large motors, transformers) where long‑term moisture ingress and partial discharge resistance are design‑critical [1].

Moisture absorption Cure shrinkage Electrical insulation

Viscosity and Anhydride Equivalent Weight Positioning of MNA Among Common Liquid Anhydride Hardeners

MNA occupies a distinct position in the viscosity‑equivalent‑weight design space among liquid anhydride hardeners. At 25 °C, MNA exhibits a viscosity of 150–300 mPa·s (anhydride equivalent weight ≈178 g/eq), compared with HHPA at 35–37 mPa·s (154 g/eq), THPA at 99–101 mPa·s (152 g/eq), and phthalic anhydride at 131 mPa·s (but a solid at room temperature, mp 131 °C) [1]. This intermediate viscosity is high enough to provide adequate film thickness in wet lay‑up and filament winding without sagging, yet low enough to permit efficient fiber wet‑out and vacuum degassing without requiring pre‑heating. The relatively high equivalent weight also means that for a given epoxy resin quantity, MNA is used at a higher mass loading (80–85 phr for DGEBA) than HHPA or THPA (typically 60–75 phr), which can influence the economics of large‑volume procurement but also contributes to the lower exotherm and reduced shrinkage observed in cured parts .

Viscosity Anhydride equivalent weight Formulation design

Procurement‑Driven Application Scenarios for Methyl-5-norbornene-2,3-dicarboxylic Anhydride Based on Verified Differentiation Evidence


High‑Temperature Electrical Insulation for Large Rotating Machinery and Power Transformers

MNA‑cured epoxy systems are specified for vacuum‑pressure impregnation (VPI) of large motor windings and cast‑resin distribution transformers operating continuously at Class H (180 °C) and above. The Tg differential of +26 °C over MTHPA‑cured DGEBA [1] and the 253 °C ceiling achievable with cycloaliphatic epoxy [2] ensure that the insulation retains mechanical integrity and dielectric strength during thermal overload conditions. The 2‑month pot life allows a single resin batch to serve multi‑week impregnation campaigns without gelation, while the low moisture absorption and superior arc resistance relative to MeTHPA and MeHHPA [3] safeguard against partial discharge degradation over decades of service.

Filament‑Wound High‑Pressure Composite Vessels and Pipes for Corrosive and High‑Temperature Service

Filament winding of epoxy‑anhydride composites for chemical processing pipes, reverse‑osmosis pressure vessels, and CNG storage tanks benefits from MNA's unique combination of properties. The 150–300 mPa·s viscosity [1] provides adequate wet‑out of continuous glass or carbon fiber tows without excessive run‑off, while the 2‑month pot life eliminates the need for in‑line mixing and minimizes waste from premature gelation across multi‑day winding schedules. The MNA‑crosslinked network's low cure shrinkage (ranked superior to MeTHPA and MeHHPA) [3] reduces interlaminar residual stresses that can initiate micro‑cracking during pressure cycling. When paired with novolac epoxy, the system retains 93.7% mass after 100 h at 250 °C [2], providing the thermal endurance required for down‑hole and refinery piping.

Semiconductor Encapsulation and High‑Reliability Electronic Packaging

Epoxy molding compounds (EMCs) and liquid encapsulants for power semiconductor modules (IGBTs, SiC MOSFETs) demand ultra‑low moisture absorption to prevent popcorning during reflow soldering and long‑term ionic contamination that accelerates bond‑wire corrosion. MNA's moisture resistance advantage over MeTHPA and MeHHPA [3] directly addresses this failure mode. The high Tg (154 °C for DGEBA systems, >250 °C for cycloaliphatic formulations) [1][2] ensures that the encapsulant remains in the glassy state across the full operating temperature range of wide‑bandgap devices, avoiding the coefficient of thermal expansion (CTE) discontinuity at Tg that can shear wire bonds. The long pot life supports high‑volume transfer molding operations where resin premix stability over multiple shifts is a production‑line requirement.

Aerospace Composite Tooling and High‑Temperature Composite Pultrusion

Carbon‑fiber‑reinforced polymer (CFRP) tooling for autoclave‑cured aerospace parts and pultruded structural profiles for satellite platforms require a matrix Tg significantly above the part cure temperature to maintain dimensional accuracy. With a demonstrated Tg of 253 °C using MNA‑cured cycloaliphatic epoxy [2], tooling can support 180–200 °C autoclave cure cycles without creep or dimensional drift, outperforming MTHPA and HHPA‑based tooling which begin softening near 160–190 °C. In pultrusion, the gel time hierarchy established for MNA (20 s at 200 °C for cycloaliphatic systems) [2] provides a defined reactivity window that can be tuned via catalyst concentration to match line speed, while the low cure shrinkage [3] minimizes die‑pull forces and improves profile tolerances.

Quote Request

Request a Quote for Methyl-5-norbornene-2,3-dicarboxylic anhydride(Mixture of isomers)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.